molecular formula C11H13N3O B1357072 N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine CAS No. 884507-32-8

N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine

Cat. No.: B1357072
CAS No.: 884507-32-8
M. Wt: 203.24 g/mol
InChI Key: MUCOLQGVWQXQMX-UHFFFAOYSA-N
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Description

N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity or protein function. For instance, this compound can act as an inhibitor or activator, depending on the specific enzyme or protein it interacts with .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, leading to competitive inhibition or non-competitive inhibition. Additionally, this compound can interact with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but its degradation products can also have biological activity. Long-term studies have indicated that this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have therapeutic effects, such as reducing inflammation or modulating immune responses. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefit without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can affect the compound’s bioavailability and activity, as well as the levels of metabolites produced .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, and it can bind to plasma proteins, affecting its distribution and localization. The accumulation of this compound in certain tissues can influence its biological activity and potential therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCOLQGVWQXQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594609
Record name N-Methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-32-8
Record name N-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884507-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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